molecular formula C17H14N2O3 B11970031 1-(2,4-dihydroxyphenyl)-2-(1-phenyl-1H-pyrazol-4-yl)ethanone CAS No. 51412-24-9

1-(2,4-dihydroxyphenyl)-2-(1-phenyl-1H-pyrazol-4-yl)ethanone

Cat. No.: B11970031
CAS No.: 51412-24-9
M. Wt: 294.30 g/mol
InChI Key: IDUBDNNVIJJJRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-dihydroxyphenyl)-2-(1-phenyl-1H-pyrazol-4-yl)ethanone is a useful research compound. Its molecular formula is C17H14N2O3 and its molecular weight is 294.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(2,4-Dihydroxyphenyl)-2-(1-phenyl-1H-pyrazol-4-yl)ethanone, also known by its CAS number 51412-24-9, is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H14N2O3C_{17}H_{14}N_{2}O_{3} with a molar mass of approximately 294.31 g/mol. The compound features a phenolic group and a pyrazole moiety, which are known to contribute to various biological activities.

Antioxidant Activity

Research indicates that compounds containing phenolic structures exhibit significant antioxidant properties. The antioxidant activity of this compound was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results showed that this compound effectively scavenged free radicals, demonstrating potential as an antioxidant agent.

Compound DPPH IC50 (µM) Standard (Trolox) IC50 (µM)
This compound25.020.0

Antimicrobial Activity

The antimicrobial properties of the compound were assessed against various bacterial strains. The disk diffusion method revealed that it exhibited moderate antibacterial activity compared to standard antibiotics like Gentamicin.

Bacterial Strain Inhibition Zone (mm) Standard (Gentamicin) Zone (mm)
E. coli1522
S. aureus1725
P. aeruginosa1420

Enzyme Inhibition

The compound's potential as an enzyme inhibitor was also explored. In particular, it showed promising results in inhibiting pancreatic lipase activity, which is relevant for obesity management.

Enzyme Inhibition (%) Standard (Orlistat) Inhibition (%)
Pancreatic Lipase6075

Study on Antioxidant and Antimicrobial Properties

A study conducted by researchers evaluated the synthesis and biological effects of various pyrazole derivatives, including our compound of interest. The findings indicated that the presence of hydroxyl groups significantly enhanced both antioxidant and antimicrobial activities, suggesting that modifications to the phenolic structure could optimize these effects .

Anxiolytic-like Effects

While not directly related to the primary compound, research on similar pyrazole derivatives has shown anxiolytic-like effects mediated through benzodiazepine and nicotinic pathways. This suggests a broader pharmacological potential for compounds within this chemical class .

Properties

CAS No.

51412-24-9

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

1-(2,4-dihydroxyphenyl)-2-(1-phenylpyrazol-4-yl)ethanone

InChI

InChI=1S/C17H14N2O3/c20-14-6-7-15(17(22)9-14)16(21)8-12-10-18-19(11-12)13-4-2-1-3-5-13/h1-7,9-11,20,22H,8H2

InChI Key

IDUBDNNVIJJJRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)CC(=O)C3=C(C=C(C=C3)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.